molecular formula C19H19N3O5S B2434046 1,3,4-trimethyl-2,6-dioxo-N-(4-phenoxyphenyl)pyrimidine-5-sulfonamide CAS No. 893338-64-2

1,3,4-trimethyl-2,6-dioxo-N-(4-phenoxyphenyl)pyrimidine-5-sulfonamide

Cat. No.: B2434046
CAS No.: 893338-64-2
M. Wt: 401.44
InChI Key: KEIUJPICUFVEFQ-UHFFFAOYSA-N
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Description

1,3,4-trimethyl-2,6-dioxo-N-(4-phenoxyphenyl)pyrimidine-5-sulfonamide is a useful research compound. Its molecular formula is C19H19N3O5S and its molecular weight is 401.44. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Crystallography

  • Structural Characterization : The compound's structure, including its dihedral angles and crystal packing, has been studied, highlighting its potential for further scientific exploration in materials science and crystallography (Kaur et al., 2012).

Chemical Synthesis and Modifications

  • Synthesis Routes : Innovative methods for synthesizing pyrimidine derivatives have been developed, which could be applied to the synthesis of 1,3,4-trimethyl-2,6-dioxo-N-(4-phenoxyphenyl)pyrimidine-5-sulfonamide (Stuart et al., 1983).
  • Antibacterial Applications : The synthesis of pyrimidine derivatives like this compound could be useful in creating new antibacterial agents, enhancing our understanding of drug design and microbial resistance (Roth et al., 1980).

Biological Activities and Applications

  • Antitumor Properties : Some pyrimidine derivatives have shown promise in antitumor activities, suggesting potential research avenues for this compound in cancer therapy (El-Sayed et al., 2011).
  • Alzheimer's Disease Treatment : Pyrimidine-based sulfonamides have been explored for their inhibitory potential against enzymes relevant in Alzheimer's disease, indicating a potential research pathway for this compound in neurodegenerative disorders (Rehman et al., 2017).

Environmental and Ecological Impact

  • Environmental Degradation : Research on the microbial degradation of sulfonamide antibiotics, which are structurally related to this compound, could provide insights into environmental pathways and ecological impacts of such compounds (Ricken et al., 2013).

Properties

IUPAC Name

1,3,4-trimethyl-2,6-dioxo-N-(4-phenoxyphenyl)pyrimidine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-13-17(18(23)22(3)19(24)21(13)2)28(25,26)20-14-9-11-16(12-10-14)27-15-7-5-4-6-8-15/h4-12,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIUJPICUFVEFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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